

AP24600: A Comprehensive Technical Overview of a Ponatinib Metabolite

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **AP24600**, identified as the inactive carboxylic acid metabolite of the potent tyrosine kinase inhibitor, Ponatinib. This document consolidates key information regarding its biochemical properties, metabolic pathway, and analytical methodologies, presented in a format tailored for researchers and professionals in the field of drug development.

Core Properties of AP24600

AP24600 is a primary metabolic product of Ponatinib, an oral drug utilized in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The fundamental physicochemical characteristics of **AP24600** are summarized below.



Property	Value	Reference	
CAS Number	1300690-48-5	[1][2]	
Molecular Weight	277.28 g/mol	[1][2][3]	
Molecular Formula	C16H11N3O2	[1][2]	
Synonym	M14	[4]	
Description	Inactive carboxylic acid metabolite of Ponatinib	[1][4]	

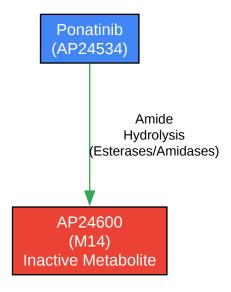
Metabolic Pathway and Pharmacokinetics

AP24600 is formed from Ponatinib through the hydrolysis of the amide bond, a reaction catalyzed by esterases and/or amidases.[5][6] This metabolic conversion is a significant route in the disposition of Ponatinib. In human plasma, **AP24600** is one of the two major circulating radioactive components following the administration of radiolabeled Ponatinib, accounting for a substantial portion of the drug's metabolic profile.[4][7]

The primary route of elimination for **AP24600** and its subsequent glucuronide conjugates is through urine, in contrast to the parent compound Ponatinib, which is predominantly eliminated in feces.[4][7][8] In vitro studies have confirmed that **AP24600** is biologically inactive against the BCR-ABL kinase, the primary target of Ponatinib.[4]

The metabolic transformation of Ponatinib to **AP24600** is depicted in the following diagram:





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Metabolic conversion of Ponatinib to AP24600.

Quantitative Pharmacokinetic Data

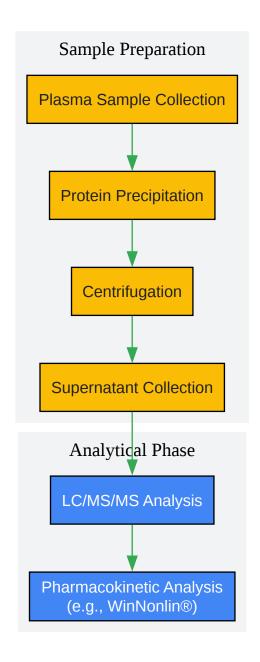
The following table summarizes key quantitative data regarding the presence of **AP24600** (M14) in human plasma following a single oral dose of [14C]ponatinib.

Parameter	Ponatinib	AP24600 (M14)	Reference
% of Radioactivity in 0-24h Pooled Plasma	25.5%	14.9%	[4][7]
Elimination Half-life (t1/2)	27.4 hours	33.7 hours	[4][7]

Experimental Protocols General Methodology for Metabolite Quantitation in Plasma

While specific, detailed experimental protocols exclusively for **AP24600** are not extensively published due to its nature as an inactive metabolite, the following outlines a general workflow for its quantitation in biological matrices, based on methodologies used for Ponatinib and its metabolites.





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Workflow for AP24600 quantitation.

- Sample Collection: Whole blood is collected from subjects at specified time points post-dose into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
- Protein Precipitation: To extract AP24600 and other small molecules from the plasma matrix, a protein precipitation step is employed. This typically involves the addition of a cold organic solvent (e.g., acetonitrile) to the plasma sample.



- Centrifugation and Supernatant Collection: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte of interest, is carefully transferred to a clean tube for analysis.
- LC/MS/MS Analysis: The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC/MS/MS) system.
 - Chromatographic Separation: A reversed-phase high-performance liquid chromatography
 (HPLC) column is used to separate AP24600 from other components in the sample.
 - Mass Spectrometric Detection: A tandem mass spectrometer, operating in multiple reaction monitoring (MRM) mode, is used for sensitive and specific detection and quantitation of the analyte.
- Pharmacokinetic Analysis: The concentration-time data obtained from the LC/MS/MS
 analysis is used to determine key pharmacokinetic parameters, such as elimination half-life
 and plasma concentration, often utilizing specialized software like WinNonlin®.[4]

Conclusion

AP24600 is a well-characterized, inactive metabolite of Ponatinib, formed via amide hydrolysis. Its pharmacokinetic profile indicates that it is a major circulating component, with a distinct urinary elimination pathway. While biologically inactive against the primary target of its parent compound, a thorough understanding of its formation and disposition is crucial for a complete characterization of Ponatinib's metabolism in humans. The methodologies outlined in this guide provide a framework for the continued study of this and other drug metabolites.

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